

Hexadecyl 3-methylbutanoate CAS number and chemical structure

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Compound of Interest

Compound Name: Hexadecyl 3-methylbutanoate

Cat. No.: B15366961

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An In-depth Technical Guide to Hexadecyl 3-Methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Hexadecyl 3-methylbutanoate**, a long-chain branched fatty acid ester. Due to the limited availability of data for this specific molecule, this guide synthesizes information from closely related compounds and general principles of organic chemistry to provide a thorough understanding of its synthesis, properties, and potential biological relevance.

Chemical Identity and Properties

Hexadecyl 3-methylbutanoate, also known as cetyl isovalerate, is the ester formed from hexadecanol (cetyl alcohol) and 3-methylbutanoic acid (isovaleric acid). A specific CAS Registry Number for this compound is not readily found in major chemical databases, which may suggest it is not a commonly synthesized or commercially available chemical. For reference, a structurally related compound, Hexadecyl 3-chlorobutanoate, has the CAS Number 88395-91-9[1].

Chemical Structure:

The structure consists of a sixteen-carbon alkyl chain (hexadecyl group) attached to the carboxyl group of 3-methylbutanoate.

Physicochemical Properties

Quantitative data for **hexadecyl 3-methylbutanoate** is not available. The following table summarizes the properties of related compounds to provide estimated values. Hexyl 3-methylbutanoate (hexyl isovalerate) provides data for the ester functional group with a shorter alkyl chain[2][3], while other hexadecyl esters provide context for the long alkyl chain.

Property	Hexyl 3-methylbutanoate	Hexadecyl Octadecanoate (Cetyl Stearate)	Hexadecyl 3-methylbutanoate (Estimated)
CAS Number	10032-13-0[2]	1190-63-2	Not Available
Molecular Formula	C ₁₁ H ₂₂ O ₂ [2]	C ₃₄ H ₆₈ O ₂	C ₂₁ H ₄₂ O ₂
Molecular Weight	186.29 g/mol [2]	508.9 g/mol	326.57 g/mol
Boiling Point	~215 °C	-	Likely > 300 °C (High)
Specific Gravity	0.852 - 0.859 @ 25°C[3]	-	~0.86
Refractive Index	1.417 - 1.421 @ 20°C[3]	-	~1.44
Solubility	Insoluble in water	Insoluble in water	Insoluble in water; Soluble in nonpolar organic solvents

Synthesis and Purification

The synthesis of **hexadecyl 3-methylbutanoate** can be achieved through standard esterification methods, most commonly the Fischer-Speier esterification.

Experimental Protocol: Fischer-Speier Esterification

This protocol describes the synthesis of **hexadecyl 3-methylbutanoate** from 3-methylbutanoic acid and hexadecan-1-ol.

Materials:

- 3-methylbutanoic acid
- Hexadecan-1-ol (cetyl alcohol)
- Concentrated sulfuric acid (catalyst)
- Toluene (or another suitable solvent for azeotropic removal of water)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Organic solvents for extraction and chromatography (e.g., diethyl ether, hexane, ethyl acetate)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine hexadecan-1-ol (1.0 eq), 3-methylbutanoic acid (1.2 eq), and toluene.
- **Catalysis:** While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the alcohol mass).
- **Reflux:** Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, indicating the reaction is complete.
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and unreacted carboxylic acid), and finally with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

- Purification:
 - Filter to remove the drying agent.
 - Remove the solvent under reduced pressure using a rotary evaporator.
 - The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure **hexadecyl 3-methylbutanoate**.

Analytical Characterization

The structure and purity of the synthesized ester would be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary method for analyzing volatile compounds like fatty acid esters. The retention time in the gas chromatogram would indicate its volatility relative to standards, and the mass spectrum would provide structural information.

Expected Mass Spectrum Fragmentation:

- Molecular Ion (M^+): A peak corresponding to the molecular weight (326.57) may be observed, though it can be weak for long-chain esters.
- McLafferty Rearrangement: A characteristic peak for esters, though less prominent with long alcohol chains.
- Loss of the Alkoxy Group: Fragmentation leading to an acylium ion $[M-OR]^+$.
- Characteristic Ions: Fragments corresponding to the hexadecyl chain and the 3-methylbutanoate moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and ^{13}C NMR spectroscopy would provide definitive structural confirmation.

Expected 1H NMR Chemical Shifts (in $CDCl_3$):

- ~4.05 ppm (triplet): Protons on the carbon of the hexadecyl group attached to the ester oxygen (-O-CH₂-).
- ~2.15 ppm (doublet): Protons on the carbon adjacent to the carbonyl group (-CH₂-C=O).
- ~0.95 ppm (doublet): Methyl protons of the isopropyl group on the 3-methylbutanoate moiety.
- ~1.25 ppm (broad singlet): Methylene protons of the long hexadecyl chain.
- ~0.88 ppm (triplet): Terminal methyl protons of the hexadecyl chain.

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

- ~173 ppm: Carbonyl carbon of the ester.
- ~64 ppm: Carbon of the hexadecyl group attached to the ester oxygen (-O-CH₂-).
- ~43 ppm: Methylene carbon of the 3-methylbutanoate moiety.
- ~22-32 ppm: Carbons of the hexadecyl chain.
- ~22.5 ppm: Methyl carbons of the isopropyl group.
- ~14 ppm: Terminal methyl carbon of the hexadecyl chain.

Potential Biological Activity and Applications

While no specific biological activities have been reported for **hexadecyl 3-methylbutanoate**, the broader class of branched-chain fatty acid esters has garnered interest in drug development.

Anti-inflammatory and Anti-diabetic Potential

A class of endogenous lipids known as branched fatty acid esters of hydroxy fatty acids (FAHFAs) has demonstrated anti-diabetic and anti-inflammatory effects[4][5]. These molecules can enhance glucose-stimulated insulin secretion and reduce inflammation in adipose tissue[4]. The biological activity of FAHFAs is mediated, in part, through the activation of G protein-coupled receptors (GPCRs)[5]. Given its structure as a branched-chain fatty acid ester,

hexadecyl 3-methylbutanoate could potentially exhibit similar signaling properties, although this remains to be experimentally verified.

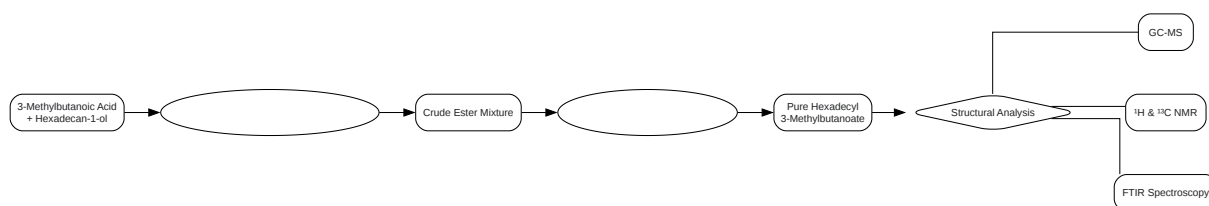
Drug Delivery

Long-chain fatty acid esters are lipophilic and can be explored as components of lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs). These systems can improve the solubility and bioavailability of poorly water-soluble drugs. The long hexadecyl chain of **hexadecyl 3-methylbutanoate** would make it a suitable candidate for the lipid matrix in such formulations.

Logical and Experimental Workflows

Synthesis and Characterization Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of **hexadecyl 3-methylbutanoate**.

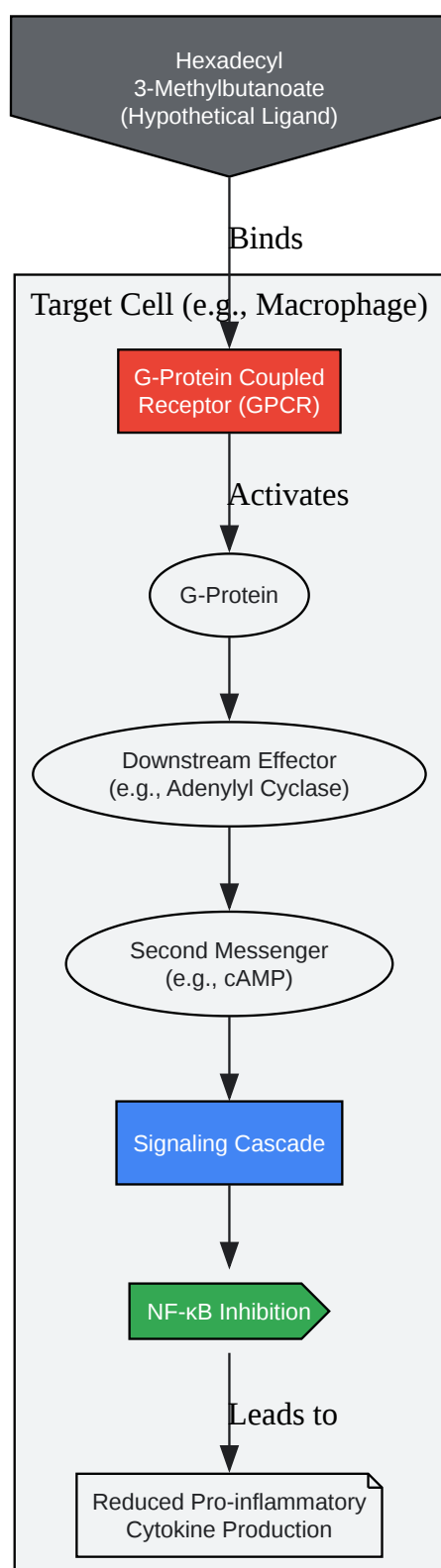


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Caption: Workflow for the synthesis and characterization of **hexadecyl 3-methylbutanoate**.

Hypothesized Biological Signaling Pathway

Based on the activity of related branched fatty acid esters, the following diagram proposes a potential signaling pathway.



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Caption: Hypothesized anti-inflammatory signaling pathway for a branched fatty acid ester.

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